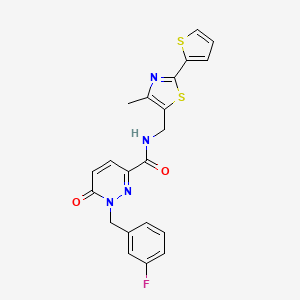

1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S2/c1-13-18(30-21(24-13)17-6-3-9-29-17)11-23-20(28)16-7-8-19(27)26(25-16)12-14-4-2-5-15(22)10-14/h2-10H,11-12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZNEJAOCUUGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological properties and possible clinical applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

- Core Structure : Dihydropyridazine

- Functional Groups :

- Fluorobenzyl group

- Thiazole derivative

- Carboxamide

This combination of functional groups suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.03 μg/mL |

| Streptococcus pneumoniae | 0.046 μg/mL |

These results suggest that the compound's thiazole moiety contributes to its antibacterial efficacy, potentially more effective than traditional antibiotics like ampicillin .

Enzyme Inhibition Studies

The compound's interaction with monoamine oxidase (MAO) enzymes has been a focal point of research. In vitro studies have demonstrated that it selectively inhibits MAO-B, which is implicated in neurodegenerative diseases.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Test Compound | 8.19 | MAO-B selective |

| Reference | 50 | Non-selective |

The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole and pyridazine rings enhance MAO-B inhibition, while others may reduce activity due to steric hindrance or electronic effects .

Cytotoxicity

Cytotoxicity assays have shown that the compound exhibits low toxicity at concentrations up to 200 µg/mL, indicating a favorable safety profile for further development .

Case Studies

- Neuroprotective Effects : A case study explored the neuroprotective effects of similar compounds in models of Parkinson's disease, suggesting that MAO-B inhibition could lead to reduced oxidative stress and neuronal damage.

- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of thiazole derivatives, revealing that they significantly reduced pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions:

Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones or esters under reflux conditions (e.g., acetonitrile or ethanol) to form the dihydropyridazine ring.

Thiazole-Thiophene Moiety Introduction : Substitution reactions using halogenated intermediates (e.g., 4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl chloride with K₂CO₃ as a base in DMF .

Fluorobenzyl Group Incorporation : Alkylation or nucleophilic aromatic substitution with 3-fluorobenzyl chloride under controlled temperature (70–80°C) .

- Optimization : Reaction yields (60–90%) depend on solvent polarity, temperature gradients, and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the dihydropyridazine core and substituent positions (e.g., fluorobenzyl vs. thiazole-methyl groups). Aromatic protons in thiophene appear at δ 7.2–7.5 ppm, while dihydropyridazine protons resonate at δ 6.0–6.5 ppm .

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680 cm⁻¹ and NH/OH groups at 3200–3400 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] calculated for C₂₂H₁₈FN₅O₂S₂: 492.09) .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer :

- Substituent Analysis :

- Fluorobenzyl Position : Meta-fluorine (3-fluorobenzyl) enhances metabolic stability compared to para-substituted analogs, as shown in cytotoxicity assays .

- Thiophene vs. Thiazole Modifications : Thiophene improves π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while methyl groups on thiazole reduce steric hindrance .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). The dihydropyridazine carbonyl forms hydrogen bonds with Lys50 in COX-2, while the thiophene moiety engages in van der Waals interactions .

Q. What experimental design strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize variables:

- Temperature : 70°C maximizes thiazole-thiophene coupling efficiency (yield increases from 45% to 73%) .

- Solvent Ratio : DMF:H₂O (4:1) improves solubility of intermediates .

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of dihydropyridazine) and enhance scalability (85% purity vs. 65% in batch) .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in recombinant protein assays vs. cell-based viability (MTT). For example, a compound showing IC₅₀ = 1.2 µM in kinase inhibition assays but IC₅₀ = 10 µM in cell assays may indicate poor membrane permeability .

- Meta-Analysis : Cross-reference with analogs like 1-(4-fluorobenzyl)-N-(thiazolylmethyl)dihydropyridazines. If meta-fluorine analogs consistently underperform in anti-inflammatory models, prioritize para-substituted derivatives .

Q. What strategies stabilize the dihydropyridazine core during synthesis?

- Methodological Answer :

- Inert Atmospheres : Use N₂ or Ar to prevent oxidation of the dihydropyridazine ring to pyridazine .

- Low-Temperature Steps : Conduct acid-sensitive reactions (e.g., carboxamide formation) at 0–5°C .

- Protecting Groups : Boc (tert-butoxycarbonyl) protects NH groups during alkylation, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.